molecular formula C14H21NO4S B1485690 tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277065-73-1

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485690
CAS RN: 2277065-73-1
M. Wt: 299.39 g/mol
InChI Key: SRBQEHTXRHCOOU-ZYHUDNBSSA-N
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Description

The compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . The tert-butyl group is a common protecting group in organic synthesis, and the hydroxy and sulfanyl groups suggest potential reactivity .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a pyrrolidine ring substituted with various functional groups. The exact structure would depend on the positions of these substitutions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The hydroxy group could potentially be involved in reactions such as esterification or ether formation. The sulfanyl group might participate in various substitution or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the compound’s polarity, its molecular weight, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Characterization

Pyrrolidine derivatives are synthesized and characterized for various applications, including the development of pharmaceuticals and materials. For instance, the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate demonstrates the intricate synthesis techniques used for creating complex pyrrolidine-based structures, which can be applied to similar compounds (Weber et al., 1995).

Metabolic Studies

Metabolic studies on pyrrolidine derivatives, such as CP-533,536, a prostaglandin E2 agonist, reveal how these compounds undergo metabolic transformations, including oxidation and demethylation processes. These insights are crucial for understanding the pharmacokinetics and metabolism of related pyrrolidine compounds (Prakash et al., 2008).

Molecular Structure and Analysis

Research on the molecular structure and thermal analyses of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrates the importance of structural analysis in understanding the properties and potential applications of pyrrolidine derivatives. X-ray crystallographic analysis and DFT studies provide insights into the molecular arrangements and stability, which can be relevant for similar tert-butyl pyrrolidine carboxylates (Çolak et al., 2021).

Application in Synthesis

The coupling of arylboronic acids with partially reduced pyridine derivatives, including tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcases the synthetic applications of pyrrolidine derivatives in creating complex molecules for pharmaceutical and material science applications (Wustrow & Wise, 1991).

Pharmaceutical Applications

The asymmetric synthesis of key intermediates for the synthesis of pyrrolidine azasugars, and the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlight the pharmaceutical importance of pyrrolidine derivatives. These studies demonstrate the role of pyrrolidine derivatives in developing therapeutics for various conditions, including viral infections (Huang Pei-qiang, 2011) and (Wang et al., 2001).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action. If this compound is used as a catalyst, it might function by coordinating to metal ions and facilitating electron transfer.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(2-methylfuran-3-yl)sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h5-6,10,12,16H,7-8H2,1-4H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBQEHTXRHCOOU-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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